molecular formula C5H11NO2 B1322749 (3S,4R)-Piperidine-3,4-diol CAS No. 39640-70-5

(3S,4R)-Piperidine-3,4-diol

Cat. No.: B1322749
CAS No.: 39640-70-5
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-UHNVWZDZSA-N
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Description

(3S,4R)-Piperidine-3,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Biochemical Analysis

Biochemical Properties

(3S,4R)-Piperidine-3,4-diol is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate (PLP)-dependent enzyme. The compound acts as an inhibitor of hOAT, forming a tight-binding adduct in the enzyme’s active site . This interaction highlights the compound’s potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl groups and chiral centers are critical for its binding affinity and specificity. In the case of hOAT, this compound forms an irreversible adduct in the enzyme’s active site, inhibiting its activity . This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable, inactive complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Piperidine-3,4-diol can be achieved through various methods. One common approach involves the reduction of a suitable precursor, such as a piperidine-3,4-dione, using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a piperidine derivative with appropriate protecting groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-Piperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form piperidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for converting hydroxyl groups to other functional groups.

Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

(3S,4R)-Piperidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    (3S,4S)-Piperidine-3,4-diol: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical and biological properties.

    Piperidine-3,4-dione: A precursor in the synthesis of (3S,4R)-Piperidine-3,4-diol, lacking the hydroxyl groups.

    Piperidine: The parent compound, which lacks the hydroxyl groups and chiral centers.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. The presence of two hydroxyl groups in a defined spatial arrangement allows for selective interactions with target molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3S,4R)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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